molecular formula C21H21N3O6S3 B1615009 1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane CAS No. 52082-67-4

1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane

Cat. No.: B1615009
CAS No.: 52082-67-4
M. Wt: 507.6 g/mol
InChI Key: ZMEDTJVWRLFNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. This specific compound is characterized by the presence of three phenylsulfonyl groups attached to the triazine ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The reaction is carried out under controlled conditions to ensure the formation of the desired triazine derivative. One common method involves the use of an alkyl or aryl amidine and phosgene in the Pinner triazine synthesis . Another approach includes the insertion of an N-H moiety into a hydrazide by a copper carbenoid, followed by treatment with ammonium chloride .

Industrial Production Methods

Industrial production of this compound often involves large-scale trimerization reactions using readily available nitriles and appropriate catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the phenylsulfonyl groups to phenylthiol groups.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the phenylsulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, phenylthiol derivatives, and various substituted triazine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The compound’s phenylsulfonyl groups can interact with various enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane is unique due to its phenylsulfonyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for various applications compared to other triazine derivatives.

Properties

CAS No.

52082-67-4

Molecular Formula

C21H21N3O6S3

Molecular Weight

507.6 g/mol

IUPAC Name

1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane

InChI

InChI=1S/C21H21N3O6S3/c25-31(26,19-10-4-1-5-11-19)22-16-23(32(27,28)20-12-6-2-7-13-20)18-24(17-22)33(29,30)21-14-8-3-9-15-21/h1-15H,16-18H2

InChI Key

ZMEDTJVWRLFNFS-UHFFFAOYSA-N

SMILES

C1N(CN(CN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1N(CN(CN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

52082-67-4

Origin of Product

United States

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